Bis(2-nitrophenyl)sulfone

描述

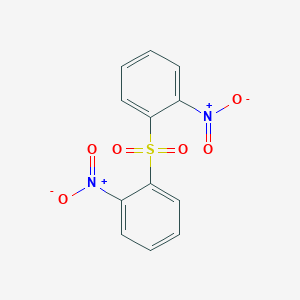

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitro-2-(2-nitrophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZVFZOUXUNSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327122 | |

| Record name | Bis(2-nitrophenyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14665-52-2 | |

| Record name | Bis(2-nitrophenyl)sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Bis 2 Nitrophenyl Sulfone and Analogues

Direct Synthetic Routes to Bis(2-nitrophenyl)sulfone

Direct synthesis of this compound can be achieved through methods such as the sulfonation of nitrobenzene (B124822) derivatives and the reaction of 2-nitrophenyl sulfonyl chloride with nitrobenzene derivatives.

Sulfonation of Nitrobenzene Derivatives

The sulfonation of nitrobenzene typically yields meta-nitrobenzenesulfonic acid. researchgate.net However, under certain conditions, sulfone formation can occur. A method to minimize sulfone formation during the sulfonation of nitroaromatic compounds with sulfur trioxide involves a two-step process: adding sulfur trioxide at a temperature below 40°C, followed by heating the mixture to at least 130°C to complete the reaction. google.com This suggests that controlling the reaction temperature is crucial to influence the product distribution between the sulfonic acid and the sulfone. While direct sulfonation to yield this compound is not the primary outcome, the formation of sulfones as by-products is a known phenomenon in sulfonation reactions. google.comlibretexts.org

Reaction of 2-Nitrophenyl Sulfonyl Chloride with Nitrobenzene Derivatives

2-Nitrobenzenesulfonyl chloride serves as a key reagent in the synthesis of various organic compounds, including sulfone derivatives. chemicalbook.comfishersci.besigmaaldrich.com It can be synthesized from the chlorination of 2,2'-dinitrodiphenyl disulfide. chemicalbook.com The reaction of 2-nitrophenyl sulfonyl chloride with a suitable nitrobenzene derivative in the presence of a catalyst could theoretically yield this compound. This method is analogous to the synthesis of other diaryl sulfones.

General Synthesis Strategies for Nitrophenyl Sulfone Derivatives

A prevalent and versatile method for synthesizing nitrophenyl sulfone derivatives is through the oxidation of the corresponding bis(nitrophenyl)sulfide precursors. This approach allows for the introduction of the sulfone group after the diaryl sulfide (B99878) framework has been established.

Oxidation of Bis(nitrophenyl)sulfide Precursors

The oxidation of bis(nitrophenyl)sulfides to their corresponding sulfones is a widely employed synthetic strategy. researchgate.netoup.com Bis(2-nitrophenyl) sulfide, a precursor for the target sulfone, can be synthesized through methods like the reaction of 2-nitrophenol (B165410) with phosphorus pentasulfide or 2-nitrobenzene with sulfur chloride. ontosight.ai Another route involves the reaction of sodium arenesulfinates under palladium catalysis to form symmetrical diaryl sulfides. semanticscholar.org For instance, bis(2-nitrophenyl)sulfide has been prepared from the reaction of the corresponding sodium arenesulfinate, yielding a yellow solid. semanticscholar.org

The subsequent oxidation of the sulfide to a sulfone can be achieved using various oxidizing agents and catalytic systems.

Catalytic systems are often preferred for their efficiency and selectivity.

Methyltrioxorhenium (MTO): Methyltrioxorhenium is a highly effective catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide as the oxidant. oup.comresearchgate.netacs.org This system has been successfully used for the oxidation of strongly deactivated sulfides, such as bis(4-nitrophenyl) sulfide, to the corresponding sulfone in excellent yields. oup.comoup.com The reaction is typically carried out in a solvent like ethanol (B145695) or acetonitrile. oup.com The use of two molar equivalents of hydrogen peroxide generally ensures the complete conversion of the sulfide to the sulfone. oup.comoup.com The presence of a nitro group on the catalyst can enhance its activity and selectivity. researchgate.net

Palladium: Palladium complexes have also been utilized as catalysts for the oxidation of sulfides. For example, a nano-palladium catalyst with hydrogen peroxide in methanol (B129727) has been used to oxidize symmetrical diphenyl sulfides to their corresponding sulfones at 60°C. rsc.org Palladium(II) nitroaryl complexes have also been synthesized and characterized, demonstrating their potential in catalytic applications. researchgate.net The choice of ligand and reaction conditions can influence the selectivity of the oxidation. rug.nl

Stoichiometric oxidants are also commonly used for the conversion of sulfides to sulfones.

m-Chloroperbenzoic Acid (m-CPBA): m-CPBA is a widely used oxidant for the conversion of sulfides to sulfoxides and sulfones. derpharmachemica.comacs.orgwiley-vch.de The reaction is typically carried out in a chlorinated solvent like dichloromethane. derpharmachemica.com The extent of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the stoichiometry of the m-CPBA used. Using two equivalents of m-CPBA generally favors the formation of the sulfone. derpharmachemica.com This method has been shown to be efficient for the oxidation of various organosulfides to their corresponding sulfones in high yields. derpharmachemica.com

Sodium Chlorite (B76162): Sodium chlorite (NaClO2), in combination with hydrochloric acid, can be used to generate chlorine dioxide in situ for the oxidation of sulfides to sulfones. mdpi.comnih.gov This method has been successfully applied to the oxidation of various aryl sulfides, including those with nitro substituents. mdpi.comnih.gov For instance, bis(4-nitrophenyl) sulfone was synthesized in a 72% yield using this method, although it required a higher loading of the oxidant. mdpi.comnih.gov The reaction is typically performed in organic solvents like ethyl acetate (B1210297) or acetonitrile. mdpi.com

Table of Synthetic Methodologies for Nitrophenyl Sulfones

| Method | Reagents/Catalyst | Substrate | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Direct Sulfonation | Sulfur Trioxide | Nitrobenzene | m-Nitrobenzenesulfonic acid (major), Sulfone (by-product) | Temperature control is crucial to manage sulfone formation. | researchgate.netgoogle.com |

| Catalytic Oxidation | Methyltrioxorhenium (MTO) / H₂O₂ | Bis(4-nitrophenyl) sulfide | Bis(4-nitrophenyl) sulfone | Highly efficient and selective for sulfone formation with 2 eq. of H₂O₂. | oup.comresearchgate.netoup.com |

| Catalytic Oxidation | Palladium catalyst / H₂O₂ | Diphenyl sulfide | Diphenyl sulfone | Effective for symmetrical sulfides. | rsc.org |

| Stoichiometric Oxidation | m-Chloroperbenzoic Acid (m-CPBA) | Organosulfides | Organosulfones | Widely used, stoichiometry controls oxidation state. | derpharmachemica.comacs.org |

| Stoichiometric Oxidation | Sodium Chlorite / HCl | Aryl sulfides | Aryl sulfones | Generates ClO₂ in situ; effective for nitro-substituted sulfides. | mdpi.comnih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

| 2-Nitrophenyl Sulfonyl Chloride |

| Bis(nitrophenyl)sulfide |

| Methyltrioxorhenium |

| Palladium |

| m-Chloroperbenzoic Acid (m-CPBA) |

| Sodium Chlorite |

| Bis(2-nitrophenyl) sulfide |

| m-Nitrobenzenesulfonic acid |

| Sulfur trioxide |

| Hydrogen peroxide |

| Bis(4-nitrophenyl) sulfide |

| Bis(4-nitrophenyl) sulfone |

| Chlorine dioxide |

| 2,2'-Dinitrodiphenyl disulfide |

| Sodium arenesulfinates |

| Phosphorus pentasulfide |

Chemical Reactivity and Transformation Mechanisms of Bis 2 Nitrophenyl Sulfone

Electronic Effects and Reactivity Modulation by Nitro and Sulfonyl Moieties

The reactivity of the aromatic rings in bis(2-nitrophenyl)sulfone is profoundly influenced by the electronic properties of the nitro (—NO₂) and sulfonyl (—SO₂—) groups. Both are potent electron-withdrawing groups (EWGs) that significantly decrease the electron density of the benzene (B151609) rings to which they are attached. wikipedia.orgfiveable.me This deactivation occurs through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

Inductive Effect (-I): The high electronegativity of the oxygen atoms in both the nitro and sulfonyl groups pulls electron density away from the aromatic ring through the sigma (σ) bond framework.

Resonance Effect (-M): Both groups can delocalize the π-electrons of the aromatic ring, further withdrawing electron density. The nitro group, in particular, exhibits a strong -M effect. fiveable.meembibe.com

This pronounced electron-deficient character makes the aromatic rings in this compound highly deactivated towards electrophilic aromatic substitution (EAS) reactions. wikipedia.orgembibe.com Conversely, this same electronic feature renders the rings susceptible to nucleophilic aromatic substitution (NAS), a reaction pathway favored in electron-poor aromatic systems. wikipedia.orgembibe.com The sulfonyl group, being a stronger electron-withdrawing group than a carbonyl group, enhances this effect. researchgate.net The combined influence of these groups makes the molecule a valuable substrate in specific synthetic contexts where reaction with nucleophiles is desired.

| Sulfonyl (-SO₂R) | Strong (-I) | Moderate (-M) | Strongly deactivating, electron-withdrawing. fiveable.meresearchgate.net |

Aromatic Substitution Reaction Pathways

The substitution reactions of this compound are a direct consequence of the electronic effects exerted by its functional groups.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, are exceptionally challenging for this compound. The presence of two powerful deactivating groups on each aromatic ring makes the molecule highly resistant to attack by electrophiles. nih.gov

Should an EAS reaction be forced under harsh conditions, the regioselectivity would be governed by the directing effects of the existing substituents. Both the sulfonyl and nitro groups are classified as meta-directors. numberanalytics.comlibretexts.org In this compound, the substituents are ortho to each other.

The sulfonyl group at position 1 directs incoming electrophiles to positions 3 and 5.

The nitro group at position 2 directs incoming electrophiles to positions 4 and 6.

Therefore, a mixture of products would be expected, although obtaining significant yields is highly improbable due to the severe deactivation of the rings.

In stark contrast to its inertness toward electrophiles, this compound is activated for nucleophilic aromatic substitution (NAS). wikipedia.orgembibe.com The strong electron-withdrawing nature of the nitro group is key to stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, particularly when the nitro group is positioned ortho or para to the site of nucleophilic attack. organic-chemistry.org In this molecule, the nitro group at the 2-position powerfully activates the ring.

The leaving group in such reactions can be one of the substituents on the ring. In some cases, particularly with polynitroarenes, a nitro group itself can be displaced by a strong nucleophile. google.com

Several strategies can be employed to enhance the reactivity and efficiency of NAS reactions involving substrates like this compound:

Use of Strong Nucleophiles: Highly reactive nucleophiles are required to attack the electron-deficient ring.

Phase-Transfer Catalysis (PTC): Catalysts such as quaternary ammonium (B1175870) salts can facilitate the reaction between a nucleophile in an aqueous phase and the substrate in an organic phase.

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the reactivity of nucleophiles.

Transformations of the Nitro Groups

The nitro groups in this compound are themselves reactive functionalities that can undergo various chemical transformations.

One of the most synthetically valuable reactions of aromatic nitro compounds is their reduction to the corresponding primary amines. wikipedia.orgnumberanalytics.com The reduction of this compound yields bis(2-aminophenyl)sulfone, a useful diamine intermediate. synthinkchemicals.com This transformation is a cornerstone of synthetic chemistry, as it converts an electron-withdrawing group into an electron-donating one, completely altering the reactivity of the aromatic ring.

A variety of reducing agents and conditions can be employed for this purpose, allowing for chemoselectivity.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Comments |

|---|---|---|

| H₂/Catalyst | Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). wikipedia.org | A common, effective, and clean method for catalytic hydrogenation. |

| Metal/Acid | Metals like Fe, Sn, or Zn in the presence of an acid (e.g., HCl). | A classic method, often used in industrial-scale synthesis. |

| Silanes/Oxo-Rhenium Complexes | Systems like PhMe₂SiH/ReOCl₃(PPh₃)₂. | Offers high chemo- and regioselectivity, tolerating other functional groups. |

| Sodium Borohydride (NaBH₄)/Catalyst | NaBH₄ in the presence of catalysts like NiCl₂ or CoCl₂. | A milder alternative to some metal-acid systems. |

The nitrogen atom in a nitro group is in a high oxidation state (+3). Consequently, it is generally resistant to further oxidation under standard laboratory conditions. The typical reactivity of the nitro group involves reduction to various lower oxidation states (e.g., nitroso, hydroxylamino, amino). libretexts.org While there are methods to oxidize aromatic amines to nitro compounds, the reverse transformation—oxidizing the nitro group itself—is not a common synthetic pathway. mdpi.comacs.org The recalcitrance of the nitro group to oxidative degradation is a known characteristic. nih.gov Therefore, for this compound, chemical transformations are overwhelmingly focused on the reduction of the nitro groups or substitution reactions on the aromatic rings.

Reaction Conditions and Catalytic Influence

The chemical behavior of this compound is significantly influenced by the reaction conditions and the presence of catalysts. These factors can drive the synthesis and transformation of the compound through various mechanisms, enhancing reaction rates and yields.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not prevalent in the provided search results, the application of microwave irradiation in the synthesis of related compounds, such as bis(heteroaryl-2-yl)methanes and various N,N'-bis-[(2-hydroxy-napthalene-1-yl) substituted phenyl-methyl] 4,4'-diaminodiphenyl-sulphone derivatives, highlights its potential. univpancasila.ac.idresearchgate.net This method often leads to higher yields and shorter reaction times compared to conventional heating methods. univpancasila.ac.id For instance, the synthesis of bis-1H-1,2,3-triazoles has been successfully achieved using microwave-assisted heating with a copper N-heterocyclic carbene catalyst, often yielding pure products directly when water is used as the solvent. mdpi.com The general principle involves the efficient heating of the reaction mixture through dielectric heating, which can lead to faster and more uniform temperature distribution.

Electron-deficient catalysts, particularly Lewis acids, play a crucial role in reactions involving sulfones. In the context of related chemistries, Lewis acids like zinc chloride (ZnCl₂) have been used in conjunction with an oxidant to facilitate the sulfanylation of electron-rich arenes. acs.org The mechanism is proposed to proceed through a single-electron transfer (SET) from the arene or via oxidative activation of a sulfide (B99878). acs.org

In reactions involving electron-deficient species like nitroolefins, catalysts that can act as hydrogen bond donors, such as Feist's acid, have been shown to be effective. nih.gov These catalysts activate the electron-deficient substrate, facilitating nucleophilic attack. For instance, the addition of indoles to β-nitroolefins is catalyzed by such systems. nih.gov While not directly mentioning this compound, this principle of using electron-deficient catalysts to promote reactions with electron-rich partners is a cornerstone of sulfone chemistry. The electron-withdrawing nature of the nitro groups in this compound makes the sulfone group susceptible to nucleophilic attack, a process that can be further enhanced by the presence of a suitable Lewis acid catalyst.

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.netgoogle.com This methodology has been extensively applied in polymerization reactions, including those for the synthesis of polyethersulfones. aijcrnet.comresearchgate.net

In the synthesis of polyethersulfones from monomers like bis(m-nitrophenyl)sulfone and bisphenol-A, PTC facilitates the nucleophilic aromatic substitution of the nitro group. aijcrnet.comresearchgate.net The phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt (e.g., benzyltributylammonium chloride, hexadecyltributylphosphonium bromide) or a crown ether (e.g., dibenzo-18-crown-6), transports the nucleophile (the phenoxide generated from bisphenol-A in an aqueous alkaline solution) into the organic phase where the sulfone monomer is dissolved. google.comaijcrnet.comresearchgate.net This allows the reaction to proceed at the interface or in the organic phase. aijcrnet.comresearchgate.net The efficiency of the polymerization, including yield and reaction time, can be influenced by the choice of catalyst, organic solvent (e.g., dichloromethane, nitrobenzene (B124822), dimethyl sulfoxide), and the application of techniques like ultrasonic irradiation. aijcrnet.comresearchgate.net

Table 1: Phase Transfer Catalysts in the Polymerization of Bis(m-nitrophenyl)sulfone with Bisphenol-A

| Phase Transfer Catalyst (PTC) | Abbreviation | Type |

| Benzyltributylammonium chloride | BTBAC | Quaternary Ammonium Salt |

| Hexadecyltributylphosphonium bromide | HTBPB | Quaternary Phosphonium Salt |

| Dibenzo-18-crown-6 | DB-18-C-6 | Crown Ether |

This table is based on information from the synthesis of polyethersulfones using bis(m-nitrophenyl)sulfone. aijcrnet.comresearchgate.net

Mechanistic Investigation of Related Sulfone Chemistry

The reactivity of sulfones is often characterized by transformations at the sulfur center or reactions involving adjacent functional groups. Mechanistic studies of related sulfone chemistry provide insights into the potential pathways for this compound.

The formation of sulfones from sulfides can proceed through the intermediacy of an S-hydroperoxysulfonium ylide, especially in reactions with singlet oxygen. acs.org This mechanism involves an intramolecular proton abstraction in a persulfoxide intermediate. acs.org

In the realm of transition metal-catalyzed reactions, palladium-catalyzed hydrosulfonylation of cyclopropenes to form allylic sulfones is believed to proceed through a π-allyl palladium intermediate. rsc.org Copper-catalyzed reactions are also prevalent. For instance, the synthesis of sulfones from arylbismuthines and sodium metabisulfite (B1197395) can occur in deep eutectic solvents without a catalyst, highlighting the role of the reaction medium in modulating reactivity. researchgate.net Photocatalytic methods are also emerging for the synthesis of sulfones, often involving radical intermediates. For example, the photoinduced reaction of potassium alkyltrifluoroborates with sulfur dioxide and alkynyl bromides generates an alkylsulfonyl radical intermediate. rsc.org

Furthermore, the functionalization of sulfones can be achieved through various mechanisms. For example, desulfinylative reactions of alkylsulfinates can generate radicals that participate in further reactions, such as the Minisci reaction for heterocycle functionalization. acs.org The Pummerer reaction and its extended versions represent another class of transformations where sulfoxides are activated to undergo nucleophilic attack. acs.org

Table 2: Mechanistic Intermediates in Sulfone Chemistry

| Reaction Type | Key Intermediate(s) | Catalyst/Conditions |

| Sulfone formation from sulfide | S-hydroperoxysulfonium ylide, persulfoxide | Singlet oxygen acs.org |

| Palladium-catalyzed hydrosulfonylation | π-allyl palladium | Palladium catalyst rsc.org |

| Photocatalytic sulfonylation | Alkylsulfonyl radical | Photocatalyst, visible light rsc.org |

| Desulfinylative Minisci reaction | Fluoroalkyl/alkyl radicals | - acs.org |

Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of Bis(2-nitrophenyl)sulfone is expected to show a complex set of signals in the aromatic region. Due to the dissymmetry of the 2-nitrophenyl groups, the four protons on each aromatic ring would be chemically non-equivalent, leading to a series of multiplets. The electron-withdrawing effects of both the sulfone and the ortho-nitro groups would shift these protons downfield, likely in the range of 7.5-8.5 ppm.

¹³C NMR: The carbon NMR spectrum would be expected to display six distinct signals for the aromatic carbons of each ring. The carbon atom directly attached to the sulfone group (C-S) and the carbon bearing the nitro group (C-NO₂) would be significantly influenced by these substituents. By comparison with data for Bis(4-nitrophenyl) sulfone and Bis(3-nitrophenyl) sulfone, one can anticipate the chemical shifts, though the specific ortho-relationship in this compound would lead to unique values.

Status: No specific experimental ¹H or ¹³C NMR data for this compound has been located in the searched literature.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would be crucial for unequivocally assigning the carbon signals. It reveals correlations between protons and carbons that are two or three bonds apart. For instance, correlations from a specific proton to multiple carbon atoms would help piece together the connectivity of the aromatic ring and confirm the position of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is invaluable for conformational analysis.

Status: No experimental HMBC or NOESY data for this compound is available in the public domain.

A dedicated 1D NOE experiment would provide more detailed insights into the spatial arrangement of the molecule. Irradiating a specific proton and observing which other protons show an enhanced signal can reveal through-space proximities. This would be particularly useful in determining the relative orientation of the two 2-nitrophenyl rings around the central sulfone group.

Status: There are no published NOE studies specifically for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Expected Vibrations:

Sulfone (SO₂) Group: Strong, characteristic stretching vibrations are expected. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, and the symmetric stretch around 1160-1120 cm⁻¹.

Nitro (NO₂) Group: Strong asymmetric and symmetric stretching bands are also characteristic of this group, appearing around 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

Status: While the expected vibrational modes can be predicted, specific experimental IR and Raman spectra for this compound are not available. Data for the 4-nitro isomer is accessible and shows these characteristic bands. guidechem.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Data: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected to confirm the molecular weight of 308.27 g/mol . Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and the sulfone group (SO₂).

LC-MS: This technique would be used to separate the compound from a mixture and obtain its mass spectrum, which is standard for purity determination and analysis in complex matrices.

Status: The PubChem database lists predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺. st-andrews.ac.uk However, experimental mass spectra or fragmentation data are not provided.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing bond lengths, bond angles, and information about intermolecular interactions.

Anticipated Structural Features: A crystal structure would reveal the dihedral angles between the phenyl rings and the sulfone group, as well as the orientation of the nitro groups. A study on the closely related 2-nitrophenylphenyl sulfone showed a C-S-C bond angle of 105.5° and O-S-O angle of 119.5°. dntb.gov.ua It is expected that this compound would exhibit similar core geometry, with potential for intermolecular interactions involving the nitro and sulfone oxygen atoms. A crystal structure of the related compound bis-(o-nitrophenyl) disulphide has also been determined, providing insight into the packing and conformation of the o-nitrophenyl moiety. dntb.gov.ua Furthermore, the crystal structure of Bis(3-nitrophenyl)sulfone has been reported, showing a dihedral angle of 40.10° between the two benzene (B151609) rings. st-andrews.ac.uk

Status: A definitive single crystal X-ray diffraction study for this compound (CAS No. 14665-52-2) has not been found in the searched crystallographic databases or literature. The structure of the closely related compound 2-nitrophenylphenyl sulfone has been published. dntb.gov.ua

Determination of Molecular Geometry and Conformation

There is currently no published X-ray crystallographic or high-level computational data that would define the precise bond lengths, bond angles, and dihedral angles of this compound. Such data would be crucial in understanding the conformation of the molecule, particularly the orientation of the two 2-nitrophenyl rings with respect to the central sulfonyl group. Steric hindrance between the ortho-nitro groups and the sulfonyl oxygens is expected to play a significant role in dictating the molecule's final three-dimensional shape, a feature that can only be accurately described through experimental determination.

Characterization of Crystal Packing and Three-Dimensional Framework Structures

The manner in which this compound molecules arrange themselves in the solid state to form a crystalline lattice is yet to be determined. Understanding the crystal packing is fundamental to comprehending the material's bulk properties. Without experimental data, it is impossible to describe the three-dimensional framework, including any potential channels or layers, and to compare its packing efficiency and topology to other known dinitrodiphenyl (B12803432) sulfone structures.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. These calculations are fundamental to geometry optimization, the prediction of spectroscopic parameters, and the analysis of a molecule's chemical reactivity.

Geometry optimization calculations aim to find the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For diaryl sulfones, key geometric parameters include the C-S-C and O-S-O bond angles, the S-C and S-O bond lengths, and the dihedral angles between the phenyl rings.

While specific DFT geometry optimization data for Bis(2-nitrophenyl)sulfone is not extensively available in the surveyed literature, studies on closely related isomers provide insight into the expected structural features. For instance, X-ray diffraction studies on the isomer Bis(3-nitrophenyl)sulfone revealed a dihedral angle of 40.10 (13)° between the two benzene (B151609) rings. psu.eduiucr.org The structure of such sulfones is typically non-planar. The presence of bulky nitro groups in the ortho positions in this compound would be expected to induce significant steric hindrance, likely resulting in a highly twisted conformation with a large dihedral angle between the two nitrophenyl rings. This twisting is a critical determinant of the molecule's electronic structure and crystal packing.

Table 1: Selected Crystallographic Data for Bis(3-nitrophenyl)sulfone (Isomer)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C12H8N2O6S | psu.eduiucr.org |

| Crystal System | Orthorhombic | psu.eduiucr.org |

| Space Group | Pmn21 | psu.eduiucr.org |

| Dihedral Angle (Benzene Rings) | 40.10 (13)° | psu.eduiucr.org |

DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements, which yields vibrational frequencies and intensities. Predicted NMR chemical shifts are typically calculated using methods like the Gauge-Independent Atomic Orbital (GIAO).

Published literature containing detailed theoretical predictions of the IR and NMR spectra specifically for this compound is scarce. However, general expectations can be drawn from the functional groups present.

IR Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) and nitro (NO₂) groups. For sulfone groups in related compounds, these bands typically appear in the ranges of 1339-1145 cm⁻¹. niscpr.res.in The asymmetric and symmetric stretching vibrations for the N=O bond are expected around 1520 cm⁻¹ and 1341 cm⁻¹, respectively. niscpr.res.in

NMR Spectroscopy : In the ¹H NMR spectrum, the aromatic protons would appear as complex multiplets, with their chemical shifts influenced by the strong electron-withdrawing effects of the adjacent sulfonyl and nitro groups. The ¹³C NMR spectrum would similarly show distinct signals for the aromatic carbons, with carbons attached to the sulfonyl and nitro groups being significantly deshielded.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. niscpr.res.inbohrium.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. niscpr.res.indergipark.org.tr The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

An MEP map for this compound would be expected to show highly negative potential (red) localized on the oxygen atoms of both the sulfonyl and nitro groups, as these are the most electronegative atoms and are sites of high electron density. nih.gov These regions would be the primary sites for interactions with electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings. Such analyses are critical for understanding intermolecular interactions. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Related Topological Analyses

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to partition a molecule into atomic basins. This analysis provides a rigorous definition of atoms and chemical bonds within a molecule. QTAIM is used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify and quantify weaker non-covalent interactions, such as hydrogen bonds, by analyzing the properties at bond critical points (BCPs). researchgate.nettandfonline.com

Detailed QTAIM analyses specifically performed on this compound are not prevalent in the reviewed scientific literature. Such a study would be valuable for quantifying the nature of the S-O and S-C bonds within the sulfonyl group and could reveal weak intramolecular interactions, such as C-H···O hydrogen bonds, which may contribute to the molecule's conformational stability. psu.eduacs.org

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide information about electron pair localization in a molecule. bohrium.comphyschemres.org They are useful for visualizing and understanding the nature of chemical bonding and lone pairs. nih.govnih.gov

ELF measures the probability of finding an electron near a reference electron with the same spin. High ELF values (approaching 1.0) correspond to regions with highly localized electrons, such as covalent bonds and lone pairs.

LOL is based on the kinetic energy density and provides a similar picture of electron localization, often with sharper and more distinct features than ELF.

These analyses offer a visual representation of a molecule's electronic structure. For this compound, ELF and LOL maps would clearly depict the covalent bonds within the phenyl rings, the C-S, S-O, N-O, and C-N bonds, as well as the lone pairs on the oxygen atoms. While these are standard computational analyses, specific ELF and LOL studies focused on this compound were not identified in the available literature. researchgate.netmdpi.com

Independent Gradient Model (IGM) for Non-Covalent Interactions

A thorough search of scientific literature reveals a lack of specific studies that have applied the Independent Gradient Model (IGM) to analyze non-covalent interactions within this compound.

The Independent Gradient Model is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. It is based on the electron density and its derivatives, providing a three-dimensional representation of interaction regions. IGM can distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, by analyzing the sign of the second eigenvalue of the electron density Hessian matrix. The resulting visualization highlights surfaces where these interactions occur, colored to indicate the nature and strength of the interaction. This method is particularly useful for understanding the forces that govern molecular recognition, crystal packing, and protein-ligand binding.

Natural Bond Orbital (NBO) Analysis

There are no specific Natural Bond Orbital (NBO) analysis studies found for this compound in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a theoretical chemistry method that provides a localized, intuitive representation of the electron density in a molecule, closely corresponding to the classic Lewis structure concepts of bonding. By transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, NBO analysis allows for the quantitative investigation of bonding and antibonding interactions. It is a powerful tool for understanding hyperconjugation, charge transfer, and the nature of chemical bonds within a molecule. The analysis provides detailed information on orbital occupancies, hybridization, and the energies of interactions between filled and vacant orbitals, which are crucial for explaining molecular stability and reactivity.

In Silico Molecular Interaction Studies

While this compound has been included in compound libraries for drug discovery purposes, specific in silico molecular interaction studies for this compound are not detailed in the available literature. justia.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogle.comgoogleapis.comepo.orggoogle.comgoogle.comgoogle.comgoogle.comgoogle.com

In silico molecular interaction studies encompass a range of computational techniques used to predict and analyze the interactions between molecules. These methods are fundamental in drug discovery and materials science for screening large libraries of compounds, predicting their binding affinity to a target, and optimizing their properties.

Molecular Docking for Ligand-Target Binding Site Analysis

No specific molecular docking studies for this compound have been identified in the surveyed literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The goal of molecular docking is to find the binding mode of the ligand that has the lowest free energy of binding. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them using a scoring function. The results of molecular docking can provide insights into the binding mechanism and can be used to screen virtual libraries of compounds to identify potential drug candidates.

To illustrate the type of data generated from such a study, a hypothetical docking analysis of this compound against a generic protein kinase is presented below.

Table 1: Hypothetical Molecular Docking Results for this compound

| Parameter | Value |

|---|---|

| Target Protein | Generic Protein Kinase |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU23, VAL31, ALA45, LYS47, GLU98, ASP154 |

| Hydrogen Bonds | LYS47 (2.8 Å), ASP154 (3.1 Å) |

| Hydrophobic Interactions | LEU23, VAL31, ALA45 |

Note: The data in this table is purely illustrative and does not represent the results of an actual study.

Advanced Research Applications in Chemical Sciences

Reagents and Building Blocks in Complex Organic Synthesis

In the realm of complex organic synthesis, sulfones are recognized as highly useful functional groups due to their stability and the diverse chemical transformations they can facilitate. Current time information in Bangalore, IN.academie-sciences.fr The sulfone group can activate adjacent C-H bonds and influence the reactivity of the aromatic system, making molecules like bis(2-nitrophenyl)sulfone versatile platforms for constructing intricate molecular architectures. academie-sciences.fr

A primary application of this compound in synthesis is its role as a precursor to a range of functionalized aromatic compounds. The two nitro groups serve as reactive handles that can be readily transformed into other functional groups, most notably amines.

The reduction of the nitro groups to form bis(2-aminophenyl)sulfone is a fundamental transformation. This resulting diamine is a highly valuable intermediate, analogous to the commercially significant 4,4'- and 3,3'-isomers, and serves as a building block for more complex structures. simsonpharma.com For instance, the amino groups of bis(2-aminophenyl)sulfone can be further modified to create N-substituted derivatives, which is a common strategy in medicinal chemistry to modulate a compound's properties. acs.org

Furthermore, these amino derivatives are precursors for heterocyclic systems. The reduction of bis(2-nitrophenyl)amine (B107571) derivatives (a structurally related class of compounds) followed by oxidation is a known method for synthesizing phenazines, a class of nitrogen-containing heterocycles with interesting electronic properties. uj.edu.pl

The sulfone bridge itself and the activated aromatic rings can also be involved in further functionalization. Modern cross-coupling methods, such as palladium-catalyzed reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of complex biaryl sulfones and related derivatives. acs.org

| Transformation | Reagents/Conditions | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C), Metal/Acid (e.g., Sn/HCl) | Aromatic Diamines | Monomers for polyamides, Precursors for heterocycles | |

| N-Alkylation/N-Acylation (of the corresponding diamine) | Alkyl halides, Acyl chlorides | N-Substituted Sulfonyl Dianilines | Fine chemical synthesis, Medicinal chemistry scaffolds | acs.org |

| Heterocycle Formation (from the diamine) | Oxidative cyclization | Fused Heterocyclic Sulfones | Materials science, Organic electronics | uj.edu.pl |

| C-C Cross-Coupling | Palladium catalysts, Boronic acids (Suzuki coupling) | Functionalized Biaryl Sulfones | Complex molecule synthesis | acs.org |

The this compound structure serves as a rigid scaffold for the development of novel hybrid molecules. By chemically modifying the nitro groups or the aromatic rings, this core can be linked to other molecular entities, such as peptides, other heterocyclic systems, or polymeric chains, to create complex hybrid structures with tailored properties.

Research into other bis-sulfone derivatives has highlighted the potential of this molecular framework in medicinal chemistry. For example, novel hybrid scaffolds incorporating a bis-sulfone core have been synthesized and evaluated as potent inhibitors of various metabolic enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets for Alzheimer's disease therapy. nih.gov Similarly, other sulfone-containing hybrid molecules have been investigated as inhibitors for enzymes like β-glucuronidase. nih.gov

The synthetic strategy to access such hybrids from this compound typically involves initial reduction of the nitro groups to amines, as described previously. These newly formed nucleophilic centers can then be used to attach other molecular fragments via amide bond formation or other coupling chemistries, demonstrating the utility of this compound as a foundational element for modular synthesis. mdpi.com

Polymer Chemistry and Material Science Applications

In polymer science, bis-nitro sulfones are important monomers for the synthesis of high-performance polymers, particularly poly(arylene ether sulfone)s (PES). These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance. sid.ir

This compound is an activated monomer suitable for synthesizing polyether sulfones through step-growth polycondensation based on nucleophilic aromatic substitution (SNAr). researchgate.net In this reaction, the electron-withdrawing sulfonyl group strongly activates the ortho-positioned nitro groups, making the carbon atoms to which they are attached highly electrophilic and susceptible to attack by nucleophiles.

The polymerization is typically carried out by reacting this compound with the salt of a bisphenol, such as bisphenol A, in a polar aprotic solvent at elevated temperatures. aijcrnet.comresearchgate.net The bisphenoxide acts as the nucleophile, displacing the nitro groups to form the repeating ether linkages of the polymer backbone. researchgate.net The use of phase-transfer catalysts can facilitate this reaction, particularly in interfacial polycondensation systems. aijcrnet.comresearchgate.net The resulting polyether sulfones are valuable engineering thermoplastics with a wide range of applications.

| Parameter | Description | Reference |

|---|---|---|

| Monomer 1 | This compound (Activated Electrophile) | researchgate.net |

| Monomer 2 | Disodium or Dipotassium salt of a Bisphenol (e.g., Bisphenol A) (Nucleophile) | aijcrnet.comresearchgate.net |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) Polycondensation | researchgate.net |

| Solvent | Polar aprotic solvents (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO)) | researchgate.net |

| Temperature | Elevated temperatures, typically >150°C | researchgate.net |

| Product | Poly(arylene ether sulfone) | researchgate.netaijcrnet.comresearchgate.net |

Development of Specialty Chemicals and Industrial Intermediates

Beyond its role in polymer synthesis, this compound is a precursor for various specialty chemicals and industrial intermediates. The transformations of its nitro groups are key to accessing these materials.

The reduction product, bis(2-aminophenyl)sulfone, is an important intermediate in its own right. Diaminodiphenyl sulfones are a class of compounds used as curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured material. While the 4,4'-isomer (Dapsone) is most common, isomers like the 2,2'-derivative have specific applications in specialty polymers and fine chemicals. simsonpharma.com

Furthermore, derivatives of related nitrophenyl sulfones have been explored in the synthesis of molecules with potential pesticidal activity, indicating a pathway from this class of compounds to agrochemicals. lukasiewicz.gov.pl Predictive models based on chemical structure also suggest a high probability of this compound or its derivatives having applications as colorants or dyes, which are classic examples of specialty chemicals. epa.gov

Chemical Probe Development for Biological System Interaction Studies

The development of chemical probes to study and visualize biological processes is a significant area of chemical biology. The structure of this compound possesses features that make it an attractive scaffold for the design of such probes.

A prominent strategy in probe design involves the use of a "trigger" that responds to a specific biological stimulus, leading to a detectable signal, such as fluorescence. rsc.org The nitroaromatic group is a well-established trigger for probes designed to detect reductive species or environments. rsc.org For example, probes for hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule, often operate via the H₂S-mediated reduction of a nitro group to an amino group, which in turn "switches on" a fluorescent reporter. rsc.org The presence of two nitro groups in this compound offers the potential for designing probes with amplified responses or for detecting environments with high reductive capacity, such as hypoxic tumors.

Additionally, nitrophenyl moieties have been incorporated into the design of small molecule modulators that interact with specific biological targets. For instance, nitrophenyl-containing compounds have been developed as antagonists for quorum sensing receptors in bacteria, providing tools to study and inhibit bacterial communication and virulence. oup.com While this compound itself may not be the final probe, its core structure represents a valuable starting point for the synthesis of sophisticated chemical tools to investigate complex biological systems. nih.gov

Investigation of Molecular Interactions within Cellular Environments

The study of how exogenous chemical compounds interact with and alter cellular machinery is fundamental to toxicology and drug discovery. This compound has been a subject of investigation in high-throughput screening assays designed to characterize such interactions on a broad, unbiased scale.

One prominent method employed for this purpose is the Cell Painting assay, a form of high-throughput phenotypic profiling (HTPP). nih.gov This technique utilizes fluorescent dyes to label multiple subcellular compartments, including the nucleus, nucleoli, endoplasmic reticulum, cytoskeleton, Golgi apparatus, and mitochondria. Automated microscopy and image analysis then quantify a multitude of morphological features, creating a detailed "profile" of the cell's state. When cells are exposed to a chemical, any resulting changes in this profile can indicate a bioactivity, pointing to an interaction between the compound and one or more cellular components or pathways. nih.gov

In a large-scale screening of over 1,200 chemicals from the ToxCast library, this compound was evaluated for its ability to induce morphological changes in human U-2 OS osteosarcoma cells. nih.gov The study found that a significant portion—nearly half (49.3%)—of the chemicals tested were active, meaning they produced a phenotypic profile measurably distinct from untreated control cells. nih.gov This untargeted approach allows for the detection of a wide array of biological effects without pre-existing knowledge of the compound's mechanism of action. nih.gov The activity of this compound in such an assay suggests that it engages with cellular structures or processes in a manner significant enough to alter cell morphology, warranting further investigation to pinpoint the specific molecular targets.

Table 1: Summary of High-Throughput Phenotypic Profiling

| Assay Type | Cell Line | Key Finding | Citation |

|---|---|---|---|

| Cell Painting | Human U-2 OS | This compound was among a library of chemicals screened for inducing morphological changes, with 49.3% of all compounds showing activity. | nih.gov |

In Silico Design and Exploration of Molecular Recognition Mechanisms

While specific in silico studies focusing exclusively on this compound are not extensively detailed in the available literature, the broader class of diaryl sulfones and related nitroaromatic compounds is frequently the subject of computational chemistry research. These studies provide a framework for understanding how this compound might be computationally modeled to predict its interactions and recognition by biological macromolecules.

In silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and Density Functional Theory (DFT) are powerful tools for exploring molecular recognition. Molecular docking, for example, predicts the preferred orientation of a ligand when bound to a target protein, calculating binding affinities and identifying key interactions like hydrogen bonds and hydrophobic contacts. This method has been applied to various sulfone derivatives to elucidate their binding modes with enzymes and receptors. For instance, docking studies on aryl sulfone derivatives have successfully predicted their binding interactions within the active site of enzymes like cytochrome P450 14α-sterol demethylase, an important antifungal target. nih.gov Similarly, docking and molecular dynamics simulations have been used to rationalize the binding of bis-sulfone derivatives to aldose reductase, an enzyme implicated in diabetic complications. researchgate.net

These computational approaches are instrumental in:

Rationalizing biological activity: Explaining why certain structural features, such as the position of the nitro group, are critical for a compound's function.

Guiding synthesis: Predicting which novel derivatives are most likely to have improved activity or selectivity, thereby prioritizing synthetic efforts.

Elucidating binding mechanisms: Providing a three-dimensional model of the ligand-target complex at the atomic level, which can reveal the basis for molecular recognition.

For this compound, the sulfonyl group, with its capacity to act as a hydrogen bond acceptor, and the two nitrophenyl rings, which can engage in π-stacking and other non-covalent interactions, are key features for molecular recognition. Theoretical studies on analogous compounds, such as bis(2-nitrophenyl) selenide, have used Atoms in Molecules (AIM) analysis to characterize weak intramolecular interactions, demonstrating the utility of computational methods in understanding the conformational and electronic properties conferred by ortho-substituents. nih.gov Although direct computational studies on this compound are limited, the established methodologies applied to structurally similar molecules indicate a strong potential for in silico tools to explore its molecular recognition mechanisms in future research.

Table 2: Relevant In Silico Study Methodologies for Sulfone Compounds

| Methodology | Application | Example Compound Class | Potential Target | Citation |

|---|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity | Aryl Sulfones | Cytochrome P450 14α-sterol demethylase | nih.gov |

| Molecular Docking & Dynamics | Rationalizes binding site interactions | Bis-Sulfone Derivatives | Aldose Reductase | researchgate.net |

| Atoms in Molecules (AIM) | Characterizes intramolecular interactions | Bis(2-nitrophenyl) selenide | N/A | nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthesis methods for Bis(2-nitrophenyl)sulfone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves catalytic oxidation of bis(2-nitrophenyl)sulfide using oxidizing agents like hydrogen peroxide in acidic media. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Validate purity using melting point analysis (mp 105–112°C for analogous sulfones ), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identify sulfone (S=O) stretches at ~1300–1350 cm⁻¹ and nitro (NO₂) groups at ~1520 cm⁻¹.

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.5–8.5 ppm) and sulfone-linked carbons (δ ~125–140 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 309.2 for analogous sulfones) .

Q. How can thermal stability be assessed for this compound in polymer applications?

- Methodological Answer : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >250°C for stable sulfones) and differential scanning calorimetry (DSC) to identify phase transitions. Compare results with structurally similar sulfones like diphenyl sulfone (CAS 127-63-9), which exhibits mp 123–126°C .

Advanced Research Questions

Q. What mechanistic insights explain oxidative degradation of this compound under harsh conditions?

- Methodological Answer : Accelerated aging studies (e.g., exposure to 120°C and 50% humidity) combined with gas chromatography-mass spectrometry (GC-MS) can identify degradation byproducts like nitrobenzoic acids. Compare with sulfone degradation pathways in proton exchange membranes (PEMs), where sulfonic acid groups hydrolyze under high humidity .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can optimize molecular geometry and simulate electron density around sulfone and nitro groups. Validate predictions with experimental data, such as reaction rates in Suzuki-Miyaura couplings or SNAr reactions .

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Systematically test solubility in polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (toluene, hexane) under controlled temperatures. Cross-reference with analogous compounds like 4-nitrobenzenesulfonamide (solubility: 5–25g in DMSO ). Document solvent purity and measurement protocols to address variability .

Q. What strategies improve the hydrolytic stability of this compound-derived polymers?

- Methodological Answer : Incorporate electron-withdrawing substituents (e.g., additional nitro groups) to reduce nucleophilic attack on the sulfone moiety. Compare with sulfonated poly(ether ether ketone) (SPEEK) membranes, where crosslinking or blending with hydrophobic polymers enhances stability .

Data Presentation Guidelines

-

Tables : Include synthesis conditions (e.g., solvent, temperature, yield), spectroscopic peaks, and thermal data. Example:

Property This compound Diphenyl sulfone (Reference) Melting Point (°C) 105–112 123–126 TGA Decomposition (°C) >250 290 -

Figures : Provide NMR spectra with annotated peaks and TGA/DSC curves with baseline corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。